molecular formula C21H16N6OS2 B2692023 N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-87-2

N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2692023
CAS No.: 852375-87-2
M. Wt: 432.52
InChI Key: CBROKGJSQPEONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a hybrid structure incorporating two pharmaceutically relevant heterocyclic systems: a benzo[d]thiazole and a [1,2,4]triazolo[4,3-b]pyridazine, linked via a thioacetamide bridge. The benzo[d]thiazole scaffold is widely recognized in the literature for its diverse biological activities. Compounds based on this structure have been extensively investigated for their antitumor, antifungal, anticancer, and antibacterial properties, making them valuable precursors in drug discovery . Furthermore, the [1,2,4]triazolo[4,3-b]pyridazine core is a privileged structure known for its potential in developing therapeutic agents. Structural analogs of this compound, which share the same molecular backbone, have been documented in chemical databases like PubChem, underscoring the research interest in this chemical class . The integration of these moieties suggests potential for multi-targeting activity and makes this compound a promising candidate for hit-to-lead optimization in oncology and infectious disease research. Its mechanism of action is likely mediated through the modulation of various enzymatic pathways, though specific target elucidation requires further empirical investigation. Researchers can utilize this chemical as a key intermediate, a building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the latest scientific literature for the most current findings on related triazolopyridazine and benzothiazole derivatives.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6OS2/c1-13-6-8-14(9-7-13)20-25-24-17-10-11-19(26-27(17)20)29-12-18(28)23-21-22-15-4-2-3-5-16(15)30-21/h2-11H,12H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBROKGJSQPEONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The compound's chemical formula is C21H16N6OS2C_{21}H_{16}N_{6}OS_{2}, with a molecular weight of 432.5 g/mol. It features a benzo[d]thiazole moiety linked to a triazolo[4,3-b]pyridazine through a thioether bond. This structural configuration is significant for its biological interactions.

PropertyValue
Molecular Formula C21_{21}H16_{16}N6_{6}OS2_{2}
Molecular Weight 432.5 g/mol
CAS Number 852375-87-2

Antiviral Activity

Recent studies indicate that derivatives of benzothiazole and triazole exhibit promising antiviral properties. For instance, compounds similar to this compound have shown significant activity against various viral targets. A study highlighted that certain thiazolidinone derivatives inhibited the activity of NS5B RNA polymerase by over 95% in vitro, suggesting that modifications to the thiazole structure can enhance antiviral efficacy .

Anticancer Activity

Compounds containing triazole and thiazole rings have been extensively studied for their anticancer properties. For example, mercapto-substituted 1,2,4-triazoles have demonstrated cytotoxic effects against several cancer cell lines. In particular, compounds derived from triazole-thione frameworks showed IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells . The specific compound under investigation has not yet been tested in clinical settings but shows potential based on structural analogs.

The mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes or pathways critical for viral replication or cancer cell proliferation. The presence of the triazole ring is particularly noteworthy as it has been associated with the inhibition of fungal and viral enzymes due to its ability to form stable complexes with metal ions in active sites .

Case Studies

  • Antiviral Efficacy : A study on thiazolidinone derivatives revealed that compound modifications significantly impacted their antiviral activity against Hepatitis C virus (HCV). The most effective compounds exhibited IC50 values around 32 μM .
  • Cytotoxicity against Cancer Cells : Research on triazole derivatives indicated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7), with some compounds showing IC50 values below 30 μM .

Scientific Research Applications

Key Steps in Synthesis

  • Formation of Thioamide : The initial step often involves the reaction of benzo[d]thiazole with thioacetic acid to form a thioamide.
  • Triazole Formation : A triazole ring can be introduced via cyclization reactions involving appropriate precursors.
  • Final Coupling : The final product is obtained by coupling the thioamide with the triazole derivative under acidic or basic conditions.

Biological Properties

N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been studied for its various biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Activity

Studies have demonstrated that derivatives of this compound possess anticancer activity by inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. These findings highlight the compound's potential for use in developing new antibacterial agents.

Case Study 2: Anticancer Properties

In another research effort, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests that it may serve as a lead compound for further development into anticancer therapeutics.

Chemical Reactions Analysis

Thioether Oxidation

The thioether (-S-) linkage in the compound undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reaction is critical for modulating biological activity and solubility.

Reaction Conditions Product
Oxidation to sulfoxideH2O2\text{H}_2\text{O}_2, 0–5°C, CH3_3COOHSulfoxide derivative (R-SO-R')
Oxidation to sulfoneH2O2\text{H}_2\text{O}_2, 80°C, FeCl3_3 catalystSulfone derivative (R-SO2_2-R')

These transformations are corroborated by studies on structurally analogous thioacetamides .

Nucleophilic Substitution at the Pyridazine Ring

The triazolo[4,3-b]pyridazine core is reactive toward nucleophilic substitution at the pyridazine C6 position due to electron-withdrawing effects from the triazole ring.

Reagent Reaction Type Outcome
Amines (e.g., NH3_3, RNH2_2)Aromatic substitutionC6-aminated derivatives
Thiols (RSH)Thiol exchangeThioether analogs

For example, reaction with hydrazine hydrate yields hydrazino-substituted derivatives, a pathway validated for related triazolopyridazines .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid or amine intermediates:

R-NHCOCH3H+/OHR-NH2+CH3COOH\text{R-NHCOCH}_3 \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-NH}_2 + \text{CH}_3\text{COOH}

This reaction is essential for generating reactive sites for further functionalization.

Electrophilic Aromatic Substitution (EAS)

The benzo[d]thiazole and p-tolyl groups participate in EAS reactions. For the p-tolyl substituent:

  • Nitration : HNO3_3/H2_2SO4_4 introduces a nitro group at the meta position.

  • Halogenation : Cl2_2 or Br2_2 with FeCl3_3 catalyst yields para-halo derivatives .

The benzo[d]thiazole ring is less reactive toward EAS due to electron-withdrawing effects from the thiazole nitrogen .

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocyclic systems. For instance:

  • Reaction with acetylenes yields triazolo-pyridazine-indole hybrids .

Metal Coordination

The nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu2+^{2+}, Pd2+^{2+}):

  • Coordination complexes exhibit enhanced stability and catalytic properties .

Photochemical Reactivity

UV irradiation induces C-S bond cleavage in the thioacetamide group, generating thiyl radicals. These intermediates participate in dimerization or cross-coupling reactions .

Key Research Findings

  • Synthetic Utility : The compound serves as a scaffold for generating libraries of derivatives via sequential substitutions (e.g., C6 amination followed by thioether oxidation).

  • Stability : The triazolopyridazine core is stable under acidic conditions but degrades in strong bases (pH > 12).

  • Catalytic Applications : Cu(II) complexes catalyze Suzuki-Miyaura couplings, demonstrating versatility beyond medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Pyridazine/Triazolo-Pyrazine Derivatives

Compounds with triazolo-pyridazine or triazolo-pyrazine cores exhibit distinct pharmacological profiles depending on substituents:

  • N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetamide (): Structural variation: Replaces pyridazine with pyrazine and introduces a CF₃ group. Activity: Shows moderate antitubercular activity (MIC = 500 µg/mL against M. tuberculosis H37Rv), comparable to isoniazid but with higher toxicity thresholds .
  • Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) ():
    • Structural variation : Lacks the benzothiazole moiety but retains the triazolo-pyridazine core.
    • Activity : Functions as a Lin28 protein inhibitor, critical in cancer and regenerative medicine. The methyl group improves solubility for topical delivery .

Benzothiazole-Thiadiazole Hybrids

Compounds combining benzothiazole with 1,3,4-thiadiazole demonstrate varied antiproliferative and antimicrobial activities:

  • N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) (): Structural variation: Replaces triazolo-pyridazine with a phenylureido-thiadiazole group. Molecular weight: 456.56 g/mol (experimental: 456.44) .

Quinoline-Benzothiazole Hybrids

  • 2-((3-(Benzo[d]thiazol-2-yl)quinolin-2-yl)thio)-N-(p-tolyl)acetamide (8c) (): Structural variation: Substitutes triazolo-pyridazine with quinoline. Activity: Potent α-glucosidase inhibitor (IC₅₀ = 2.8 µM) due to π-π stacking between quinoline and enzyme aromatic residues . Physicochemical properties: Higher lipophilicity (LogP = 3.2) compared to triazolo-pyridazine derivatives, enhancing blood-brain barrier penetration .

Triazolo-Thiadiazole-Benzamide Derivatives

  • N-(Benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide (5a–j) ():
    • Structural variation : Integrates triazolo-thiadiazole and benzamide groups.
    • Activity : Broad-spectrum antibacterial activity (MIC = 8–32 µg/mL against S. aureus and E. coli), attributed to thiadiazole’s electron-deficient nature disrupting bacterial membranes .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

Answer:

  • Key Steps :
    • Use stepwise heterocyclization to assemble the triazolo-pyridazine core, followed by thioether linkage formation via nucleophilic substitution .
    • Optimize solvent systems (e.g., ethanol or DMF) and temperature (70–90°C) to favor intermediate stability.
    • Monitor reaction progress by TLC (e.g., chloroform:acetone = 3:1) and purify via column chromatography (silica gel, gradient elution) .
  • Yield Improvement :
    • Adjust stoichiometric ratios (e.g., 1.2 equivalents of thiol-containing intermediates) to reduce side reactions .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

Answer:

  • 1H/13C NMR : Assign peaks for benzo[d]thiazole (δ 7.2–8.1 ppm), triazolo-pyridazine (δ 8.3–8.9 ppm), and p-tolyl protons (δ 2.3 ppm for CH3) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1670 cm⁻¹) and thioether C-S (~680 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight via FAB-MS (e.g., [M+H]+ peak) .
  • X-Ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N-H⋯N interactions) .

Advanced Research Questions

Q. How does the substitution pattern on the triazolo[4,3-b]pyridazine moiety affect kinase inhibition selectivity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • p-Tolyl Group : Enhances hydrophobic interactions with VEGFR-2’s ATP-binding pocket, improving IC50 values (e.g., 0.28 µM vs. 1.4 µM for unsubstituted analogs) .
    • Thioether Linkage : Critical for maintaining conformational flexibility, as replacing sulfur with oxygen reduces potency by 5-fold .
  • Experimental Design :
    • Compare inhibitory activity against kinase panels (e.g., BRAF, VEGFR-2) using ATP-competitive ELISA assays .

Q. What strategies mitigate low solubility in biological assays?

Answer:

  • Formulation : Use DMSO stock solutions (≤1% v/v) with surfactants (e.g., 0.1% Tween-80) to prevent aggregation .
  • Structural Modifications : Introduce polar groups (e.g., -OH, -NH2) at non-critical positions (e.g., benzo[d]thiazole C-6) while preserving activity .

Q. How can researchers resolve discrepancies between enzyme inhibition data and cell-based antiproliferative results?

Answer:

  • Potential Factors :
    • Poor cellular permeability (assess via Caco-2 monolayer assays ).
    • Off-target effects (perform kinome-wide profiling at 1 µM).
  • Methodology :
    • Use synchrotron-based microspectroscopy to quantify intracellular compound concentrations .

Q. What computational approaches predict metabolic stability of this compound?

Answer:

  • In Silico Tools :
    • ADMET Predictors : Estimate CYP450 metabolism (e.g., CYP3A4 liability due to benzothiazole) .
    • Molecular Dynamics : Simulate hepatic glucuronidation susceptibility of the acetamide group .

Q. How can the p-tolyl group be regioselectively introduced during synthesis?

Answer:

  • Method :
    • Use Buchwald-Hartwig Amination with Pd(OAc)₂/Xantphos catalyst to couple p-toluidine to the triazolo-pyridazine precursor .
    • Optimize ligand-to-metal ratio (2:1) and reaction time (12–16 hr) for >90% regioselectivity .

Q. What role do sulfur atoms play in binding to VEGFR-2’s active site?

Answer:

  • Molecular Docking :
    • The thioether sulfur forms a hydrogen bond with Lys868 (distance: 2.9 Å).
    • The thiadiazole sulfur interacts with Asp1046 via van der Waals forces .
  • Validation :
    • Replace sulfur with CH₂ in analogs; observe 10-fold reduction in binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.